molecular formula C21H20FN3O4S B2957434 N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(4-methoxyphenyl)propanamide CAS No. 893936-06-6

N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(4-methoxyphenyl)propanamide

Cat. No.: B2957434
CAS No.: 893936-06-6
M. Wt: 429.47
InChI Key: DILNAXMQQRRPAN-UHFFFAOYSA-N
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Description

This compound features a thieno[3,4-c]pyrazole core substituted with a 4-fluorophenyl group at position 2 and a 5,5-dioxido (sulfone) moiety. The propanamide side chain at position 3 is linked to a 4-methoxyphenyl group, conferring distinct electronic and steric properties. The sulfone group enhances polarity and metabolic stability, while the fluorine and methoxy substituents modulate lipophilicity and receptor interactions.

Crystallographic studies using SHELX software (e.g., SHELXL) have been pivotal in resolving its three-dimensional conformation, enabling precise analysis of bond lengths and angles critical for structure-activity relationships (SAR) .

Properties

IUPAC Name

N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O4S/c1-29-17-9-2-14(3-10-17)4-11-20(26)23-21-18-12-30(27,28)13-19(18)24-25(21)16-7-5-15(22)6-8-16/h2-3,5-10H,4,11-13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DILNAXMQQRRPAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(4-methoxyphenyl)propanamide is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thieno[3,4-c]pyrazole core, which is known for its diverse biological activities. Its molecular formula is C17H19FN4O5SC_{17}H_{19}FN_{4}O_{5}S with a molecular weight of approximately 410.4 g/mol. The presence of the fluorophenyl and methoxyphenyl groups enhances its pharmacological profiles.

Anticancer Activity

Recent studies have highlighted the compound's anticancer properties. For instance, research indicates that derivatives of thieno[3,4-c]pyrazole exhibit significant cytotoxic effects against various cancer cell lines. In particular, compounds with similar structures have demonstrated IC50 values in the low micromolar range against colon and breast cancer cell lines, suggesting that this compound may also possess similar efficacy .

Cell Line IC50 Value (μM) Reference
HCT-116 (Colon Carcinoma)6.2
T47D (Breast Carcinoma)27.3

The proposed mechanism of action for this compound involves the inhibition of specific enzymes or signaling pathways critical for cancer cell proliferation and survival. Compounds in this class often target kinases or other regulatory proteins involved in cell cycle control and apoptosis .

Additional Biological Activities

In addition to anticancer effects, thieno[3,4-c]pyrazole derivatives are known to exhibit:

  • Anti-inflammatory properties : Compounds similar to this compound have been shown to reduce inflammation in various models .
  • Antimicrobial activity : Some derivatives have demonstrated effectiveness against pathogenic bacteria and fungi, indicating potential use as antimicrobial agents .

Case Studies

  • Study on Anticancer Activity : A study published in ResearchGate identified a novel anticancer compound through screening a library that included thieno[3,4-c]pyrazole derivatives. The study reported significant cytotoxicity against multiple cancer cell lines and suggested further investigation into the mechanisms involved .
  • Inflammation Model Study : Another investigation focused on the anti-inflammatory effects of similar compounds in animal models. The results indicated a marked reduction in inflammatory markers following treatment with thieno[3,4-c]pyrazole derivatives .

Comparison with Similar Compounds

Analog 1: N-[2-(4-Fluorophenyl)-5,5-Dioxido-2,6-Dihydro-4H-Thieno[3,4-c]Pyrazol-3-yl]-N′-(3-Methoxypropyl)Ethanediamide

  • Core Structure: Shared thieno[3,4-c]pyrazole with 4-fluorophenyl and sulfone groups.
  • Side Chain : Ethanediamide (oxalamide) linkage with a 3-methoxypropyl group instead of propanamide.
  • Lipophilicity: The aliphatic 3-methoxypropyl group reduces aromaticity, lowering logP relative to the 4-methoxyphenyl substituent .

Pharmacological Implications

  • Target Binding : The 4-methoxyphenyl group in the target compound may engage in π-π stacking with aromatic residues in enzyme active sites, whereas the 3-methoxypropyl group in Analog 1 relies on hydrophobic interactions.
  • Metabolic Stability : Fluorine at the para position on the phenyl ring in both compounds likely slows oxidative metabolism, but the sulfone moiety in the target compound may further reduce susceptibility to enzymatic degradation .

Crystallographic Insights

Both compounds have been analyzed using SHELXL for refinement. The target compound’s propanamide side chain adopts a staggered conformation, minimizing steric clashes, while Analog 1’s ethanediamide forms intramolecular hydrogen bonds with the sulfone oxygen, stabilizing its planar geometry .

Data Table: Structural and Physicochemical Comparison

Property Target Compound Analog 1
Molecular Formula C₂₂H₂₁FN₂O₄S₂ C₁₉H₂₂FN₃O₅S₂
Molecular Weight 468.54 g/mol 467.52 g/mol
Key Substituents 4-Methoxyphenylpropanamide 3-Methoxypropylethanediamide
Hydrogen Bond Acceptors 6 7
Calculated logP (ChemAxon) 3.2 2.8
Crystallographic Resolution 0.85 Å (SHELXL-refined) 1.10 Å (SHELXL-refined)

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